Digitoxin

Description

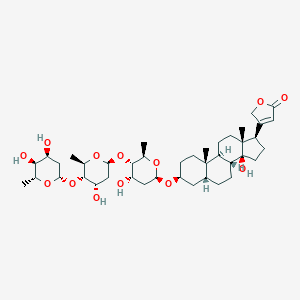

Structure

2D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27+,28-,29+,30+,31+,33+,34+,35+,36-,37-,38-,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJUZGPOPHTGOT-XUDUSOBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Record name | DIGITOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022933 | |

| Record name | Digitoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Digitoxin appears as odorless white or pale buff microcrystalline powder. Used as a cardiotonic drug. (EPA, 1998), Solid | |

| Record name | DIGITOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Digitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 3.9 mg/L at 25 °C, Slightly soluble in water, Practically insoluble in water (1 g/100 L at 20 °C), Very soluble in ethanol; soluble in ethyl ether, chloroform, methanol, pyridine, 1 g dissolves in about 40 mL chloroform, 60 mL alcohol, 400 mL ethyl acetate at 20 °C; soluble in acetate, amyl alcohol, pyridine; sparingly soluble in ether, petroleum ether, 2.89e-02 g/L | |

| Record name | Digitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Digitoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Digitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Very small elongated, rectangular plates from dilute alcohol, Prisms from dilute alcohol, White or pale buff microcrystalline powder, White leaflets or powder, Solid | |

CAS No. |

71-63-6 | |

| Record name | DIGITOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Digitoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitoxin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl)oxy]-14-hydroxy-, (3.beta.,5.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digitoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digitoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Digitoxin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E90NZP2L9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Digitoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Digitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

493 to 495 °F when anhydrous (EPA, 1998), 255.5 °C, MP: 256-257 °C (anhydrous) | |

| Record name | DIGITOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Digitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Digitoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Digitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Digitoxin: A Resurging Cardiac Glycoside with Anticancer Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Digitoxin, a cardiac glycoside historically used in the management of heart failure, is garnering significant attention for its potential as an anticancer agent. A growing body of preclinical evidence suggests that this compound can selectively inhibit the growth of cancer cells and induce apoptosis at concentrations found in the plasma of cardiac patients.[1][2] This has sparked interest in repurposing this well-established drug for oncological applications. Unlike its more commonly known counterpart, digoxin (B3395198), some studies suggest this compound may possess more potent anticancer effects in concentrations that are non-toxic to humans.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

The primary molecular target of this compound is the Na+/K+-ATPase ion pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3][4] While this interaction is responsible for its cardiotonic effects, it also triggers a cascade of events within cancer cells that can lead to cell death. The anticancer mechanisms of this compound are multifaceted and appear to be dose-dependent.[3]

At higher concentrations (0.5 - 5 μM), inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger.[4] This disruption of ion homeostasis can induce apoptosis.[3][4] However, at lower, nanomolar concentrations (10-100 nM), which are more clinically relevant, this compound's anticancer effects are thought to be mediated through the Na+/K+-ATPase acting as a signal transducer.[4] Binding of this compound to the pump activates a "signalosome" that triggers various downstream signaling pathways.[4][5]

Beyond its interaction with the Na+/K+-ATPase, this compound has been reported to induce DNA damage and inhibit DNA topoisomerase II, further contributing to its cytotoxic effects.[6][7]

Signaling Pathways Modulated by this compound

This compound's interaction with the Na+/K+-ATPase signalosome leads to the modulation of several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Digoxin, a related cardiac glycoside, has been shown to inhibit the phosphorylation of Akt, mTOR, and p70S6K, key components of this pathway, in non-small cell lung cancer (NSCLC) cells.[8] This inhibition can lead to decreased cell proliferation and the induction of autophagy.[8]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to activate components of the MAPK pathway, such as ERK1/2, which, depending on the cellular context, can paradoxically contribute to its pro-apoptotic effects in cancer cells.[5][9]

NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer cell survival. This compound is a potent inhibitor of NF-κB, which can abolish the production of pro-inflammatory cytokines and reduce the expression of anti-apoptotic genes.[3]

Caption: this compound inhibits the NF-κB signaling pathway.

In Vitro Efficacy of this compound

Numerous studies have demonstrated the cytotoxic effects of this compound against a wide range of cancer cell lines. The 50% inhibitory concentration (IC50) values are typically in the nanomolar range, which is achievable in human plasma at therapeutic doses for cardiac conditions.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K-562 | Leukemia | 6.4 ± 0.4 | [2] |

| TK-10 | Renal Adenocarcinoma | 3 | [2] |

| MCF-7 | Breast Adenocarcinoma | 33 | [2] |

| A549 | Non-Small Cell Lung Cancer | 31 | [10] |

| HeLa | Cervical Cancer | 151 | [10] |

| HepG2/ADM | Multidrug-Resistant Hepatocellular Carcinoma | 132.65 ± 3.83 (24h), 52.29 ± 6.26 (48h), 9.13 ± 3.67 (72h) | [11] |

Key Anticancer Effects

Induction of Apoptosis

A primary mechanism of this compound-induced cell death is the induction of apoptosis.[1][5] This is often mediated by an increase in intracellular calcium, the generation of reactive oxygen species (ROS), and the activation of caspases.[5][12] Studies have shown that this compound treatment leads to the exposure of phosphatidylserine (B164497) on the cell surface, a hallmark of apoptosis, and that caspase inhibitors can rescue cells from this compound-induced death.[5] Furthermore, this compound can modulate the expression of apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio.[13][14]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including multidrug-resistant hepatocellular carcinoma cells.[4][15] This arrest is often associated with the activation of DNA damage response pathways, such as the ATR-CHK2-CDC25C signaling cascade.[15]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties at therapeutic concentrations.[9] It can inhibit the migration and differentiation of human umbilical vein endothelial cells (HUVECs) into capillary-like structures.[9] This effect is associated with the inhibition of focal adhesion kinase (FAK) phosphorylation, a key regulator of cell migration.[9] Digoxin has also been shown to inhibit the secretion of matrix metalloproteinases (MMPs) like MMP2 and MMP9, which are involved in the degradation of the extracellular matrix during angiogenesis and invasion.[16]

Caption: this compound inhibits angiogenesis by blocking FAK phosphorylation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

-

Cell Culture and Treatment: Culture cells in 6-well plates to 75% confluency and treat with the desired concentrations of this compound for 24-48 hours.[5]

-

Cell Harvesting: Trypsinize the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to each 100 µL of cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time points. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Clinical Perspective and Future Directions

While the majority of clinical studies on cardiac glycosides and cancer have focused on digoxin, the promising preclinical data for this compound warrants further investigation.[3] Epidemiological studies have suggested a potential link between digitalis use and a reduced risk of certain cancers, though the results have been varied.[3] A recent clinical trial with digoxin showed a reduction in the size of circulating tumor cell (CTC) clusters in metastatic breast cancer patients, providing a proof-of-concept for the anti-metastatic potential of cardiac glycosides.[17][18][19][20]

Given this compound's potent in vitro activity and favorable pharmacokinetic profile, including a longer half-life than digoxin, it represents a promising candidate for clinical evaluation in oncology.[4] Future research should focus on well-designed clinical trials to determine the efficacy and safety of this compound as a standalone or combination therapy for various cancer types. Further elucidation of its complex mechanisms of action will also be crucial for identifying predictive biomarkers and optimizing its therapeutic application. The combination of this compound with other chemotherapeutic agents, radiotherapy, or immunotherapy could also be a promising strategy to enhance anticancer effects and overcome drug resistance.[3]

References

- 1. This compound as an anticancer agent with selectivity for cancer cells: possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Therapeutic concentrations of this compound inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonistic anticancer effect of paclitaxel and digoxin combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. europeanreview.org [europeanreview.org]

- 14. brieflands.com [brieflands.com]

- 15. This compound inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. trial.medpath.com [trial.medpath.com]

- 18. futura-sciences.com [futura-sciences.com]

- 19. pharmacytimes.com [pharmacytimes.com]

- 20. biocompare.com [biocompare.com]

The Foxglove's Gift: An In-depth Technical Guide to the Discovery and History of Digitoxin in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the striking beauty of the purple foxglove (Digitalis purpurea) concealed a potent secret: a collection of cardiac glycosides with the power to both heal and harm. Among these, Digitoxin stands as a molecule of immense historical and pharmacological significance. This technical guide delves into the discovery, history, and foundational science of this compound, offering a detailed resource for researchers, scientists, and drug development professionals. From the pioneering clinical investigations of the 18th century to the elucidation of its molecular mechanism of action, the story of this compound is a compelling narrative of the evolution of medicine from empirical observation to molecular science.

The Dawn of Cardiac Glycoside Therapy: William Withering and the Treatment of Dropsy

The formal introduction of Digitalis into medicine is credited to the English physician and botanist William Withering.[1][2][3] In 1785, he published "An Account of the Foxglove and some of its Medical Uses," a seminal work that documented ten years of clinical observations on the use of foxglove preparations to treat "dropsy" (edema), a condition often associated with congestive heart failure.[1][2][4] Withering's work was revolutionary for its systematic approach, carefully detailing dosages, therapeutic effects, and toxic side effects.[4][5] He learned of the herbal remedy from a folk healer in Shropshire and astutely deduced that the foxglove was the active ingredient in a complex herbal mixture.[6]

Withering's clinical trials, though rudimentary by modern standards, were remarkably insightful. He treated 158 patients, of whom 101 showed significant improvement.[4] He established that a preparation of the dried, powdered leaf was most effective and advocated for careful dose titration, administering small, repeated doses until a therapeutic effect was achieved.[7][8]

Withering's Dosing and Preparations

Withering's primary method of preparation was an infusion. His recommended formulation was:

-

1 dram (approximately 3.9 grams) of dried foxglove leaves

-

Infused in a half-pint (approximately 284 ml) of boiling water for four hours

-

To which an ounce (approximately 30 ml) of a spirituous liquid was added

The typical adult dosage was one ounce of this infusion taken twice daily.[1]

The Isolation and Characterization of this compound

While Withering had established the therapeutic utility of the foxglove plant, the active principles remained unknown. It was not until the 19th and early 20th centuries that chemists began to isolate and characterize the cardiac glycosides responsible for its effects.

Early Isolation Methodologies: A Historical Perspective

The isolation of the active compounds from Digitalis purpurea was a significant challenge for early chemists. The process generally involved extraction with an alcohol-water mixture, followed by purification to remove tannins and other plant materials. A common, albeit historically simplified, procedure is outlined below:

Experimental Protocol: Historical Extraction and Isolation of this compound

-

Extraction: Dried and powdered Digitalis purpurea leaves are subjected to extraction with a hydroalcoholic solution (e.g., 60% ethanol). This dissolves the glycosides, including this compound.[9]

-

Precipitation of Impurities: Lead acetate (B1210297) is added to the aqueous alcoholic extract. This precipitates tannins and other vegetative materials, while this compound remains in solution.[9]

-

Removal of Excess Lead: The excess lead acetate is removed from the solution, often by precipitation.

-

Solvent Partitioning: The clarified extract is then partitioned with a water-immiscible organic solvent, such as chloroform (B151607). The more lipophilic this compound preferentially moves into the chloroform phase.[9]

-

Concentration and Crystallization: The chloroform extract is concentrated, and this compound is crystallized out of the solution, often with the addition of another solvent like ether. The resulting crystals are then collected and dried.[9]

This multi-step process, while effective for its time, was arduous and yielded a product of variable purity. Later advancements in chromatography and spectroscopy would be instrumental in obtaining highly purified this compound and elucidating its precise chemical structure.

Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump

The cardiotonic effects of this compound are primarily mediated through its inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme present in the cell membrane of cardiac myocytes.[10][11][12] This inhibition sets off a cascade of events that ultimately leads to an increase in the force of cardiac contraction (positive inotropy).

Signaling Pathway of this compound's Inotropic Effect

Beyond its direct impact on ion exchange, the binding of cardiac glycosides to the Na+/K+-ATPase can also trigger intracellular signaling cascades, including the activation of Src tyrosine kinase, the Ras-ERK1/2 pathway, and the generation of reactive oxygen species (ROS), which can influence gene expression and cell survival.[13]

Experimental Evaluation: The Bioassay of Digitalis

Before the advent of modern analytical techniques, the potency of digitalis preparations was determined by bioassays on living animals. These assays, while crude, were essential for standardizing doses and ensuring some measure of safety and efficacy. The frog heart bioassay was a common method.

Experimental Workflow: Historical Frog Heart Bioassay for Digitalis Potency

Quantitative Data: Pharmacological Properties of this compound

The following tables summarize key quantitative data for this compound, providing a basis for comparison with other cardiac glycosides.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 90-100% | |

| Protein Binding | 90-97% | |

| Volume of Distribution | 0.5-0.7 L/kg | |

| Elimination Half-life | 5-7 days | |

| Metabolism | Primarily hepatic | |

| Excretion | Primarily renal (as metabolites) |

Table 2: Therapeutic and Toxic Concentrations of this compound

| Concentration Range | Serum Level | Reference(s) |

| Therapeutic | 10-25 ng/mL | |

| Toxic | > 35 ng/mL |

Table 3: Results of William Withering's Clinical Observations (1775-1785)

| Outcome | Number of Patients | Percentage | Reference(s) |

| Total Patients Treated | 158 | 100% | [4] |

| Patients with Positive Outcome | 101 | ~64% | [4] |

| Patients with No Apparent Benefit | 57 | ~36% | [4] |

Conclusion

The journey of this compound from a folk remedy to a well-characterized pharmaceutical agent is a testament to the power of scientific inquiry. William Withering's meticulous observations laid the groundwork for the field of clinical pharmacology, demonstrating the importance of dose-response relationships and the careful documentation of therapeutic and adverse effects. The subsequent isolation and characterization of this compound by pioneering chemists provided a pure, standardized medication, and the elucidation of its mechanism of action at the molecular level has deepened our understanding of cardiac physiology. While the therapeutic landscape for heart failure has evolved significantly, the history of this compound remains a cornerstone of cardiovascular medicine and a powerful example of drug discovery from a natural source. This guide serves as a comprehensive resource for understanding the foundational science and historical context of this remarkable molecule.

References

- 1. cambridge.org [cambridge.org]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. William Withering | Discovery, Edema, Foxglove, & Facts | Britannica [britannica.com]

- 4. historyofinformation.com [historyofinformation.com]

- 5. serb.com [serb.com]

- 6. Bioassay of Digitalis, d-tubocurarine , Oxytocin | PPTX [slideshare.net]

- 7. Digitalis [ch.ic.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. US2449673A - Extraction and isolation of this compound - Google Patents [patents.google.com]

- 10. [Na,K-ATPase and cardiac glycosides: new functions of the known protein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hekint.org [hekint.org]

- 12. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

Digitoxin's effects on Na+/K+-ATPase pump

An In-depth Technical Guide on the Effects of Digitoxin on the Na+/K+-ATPase Pump

Executive Summary

This compound, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for centuries.[1][2] Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase pump, an essential transmembrane protein found in all animal cells.[3][4] This inhibition triggers a cascade of intracellular events, most notably an increase in intracellular calcium, which accounts for its positive inotropic effect on the heart.[5][6] Beyond its cardiotonic effects, recent research has unveiled the role of the Na+/K+-ATPase as a signal transducer, where its interaction with this compound can modulate various signaling pathways implicated in cell growth, proliferation, and apoptosis, making it a promising candidate for anticancer therapies.[7][8][9] This guide provides a comprehensive technical overview of the molecular interactions between this compound and the Na+/K+-ATPase pump, the resultant downstream signaling cascades, quantitative data on its binding and inhibitory effects, and detailed experimental protocols for studying these interactions.

Core Mechanism of Action: Ion Gradient Disruption

The Na+/K+-ATPase, or sodium pump, is an integral membrane protein that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of ATP.[3][4] This action is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.

This compound exerts its effect by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in its E2P phosphoenzyme conformation.[10] This binding event inhibits the pump's ion-translocating activity.[3] The consequences of this inhibition are sequential and profound:

-

Increased Intracellular Sodium [Na+]i: Inhibition of the pump leads to the accumulation of Na+ ions inside the cell as they can no longer be effectively extruded.[5][3]

-

Altered Na+/Ca2+ Exchanger (NCX) Function: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger. This exchanger normally expels intracellular calcium ([Ca2+]i) from the cell.[1][11]

-

Increased Intracellular Calcium [Ca2+]i: With the reduced driving force for Ca2+ extrusion, intracellular calcium concentration rises.[6][11][12] In cardiac myocytes, this increased [Ca2+]i enhances the storage of calcium in the sarcoplasmic reticulum, leading to a more forceful contraction (positive inotropy) upon subsequent action potentials.[1][6]

The Na+/K+-ATPase as a Signalosome

Beyond its role as an ion pump, the Na+/K+-ATPase can function as a signal transducer. The binding of this compound can initiate intracellular signaling cascades independently of significant changes in bulk ion concentrations, particularly at nanomolar concentrations.[9] This "signalosome" function involves the interaction of the Na+/K+-ATPase with neighboring membrane proteins and intracellular kinases.[8]

Key signaling pathways activated by this compound binding include:

-

Src Kinase Activation: The this compound-bound Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[8][9]

-

EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling.[8]

-

Ras/ERK Pathway: EGFR activation triggers the Ras/Raf/MEK/ERK (MAPK) cascade, which is crucial in regulating gene expression related to cell proliferation and survival.[8][9]

-

PI3K/Akt and PLC Pathways: Evidence also suggests the activation of other signaling pathways, such as Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K).[9]

-

Regulation of Transcription Factors: These signaling cascades converge on the nucleus to modulate the activity of transcription factors like NF-κB and AP-1, which control the expression of genes involved in the cell cycle (e.g., cyclin B1, cdc2) and survival (e.g., survivin).[8][9]

This signaling function is central to the investigation of this compound as an anti-cancer agent, as it can induce cell cycle arrest and apoptosis in various cancer cell lines.[8][13]

Quantitative Data: Binding Affinity and Inhibition

The potency of this compound is quantified by its binding affinity (dissociation constant, Kd) and its ability to inhibit the pump's enzymatic activity (inhibitory concentration, IC50 or Ki). These values can vary depending on the specific isoform of the Na+/K+-ATPase α-subunit (α1, α2, α3 being the most common) and the ionic conditions, particularly the concentration of extracellular potassium, which competes with cardiac glycosides for binding.[2][14]

Table 1: this compound Binding Affinity (Kd) for Human Na+/K+-ATPase Isoforms

| Cardiac Glycoside | Isoform | Kd (nM) (Absence of K+) | Kd (nM) (Presence of K+) | Reference |

| This compound | α1β1 | No significant difference | No significant difference | [2] |

| α2β1 | No significant difference | No significant difference | [2] | |

| α3β1 | No significant difference | No significant difference | [2] | |

| Digoxin (B3395198) | α1β1 | No significant difference | Lower affinity vs α2/α3 | [2] |

| α2β1 | No significant difference | Higher affinity vs α1 | [2] | |

| α3β1 | No significant difference | Higher affinity vs α1 | [2] |

Note: The study cited found that while digoxin showed isoform-specific affinity in the presence of K+, this compound did not under the tested conditions.[2]

Table 2: Inhibitory Concentrations (IC50/Ki) of this compound and Related Glycosides

| Compound | Target/Cell Line | Parameter | Value | Reference |

| This compound | Na+/K+-ATPase | EC50 | 0.78 µM | [13] |

| This compound | H1975 NSCLC Cells | CC50 | 0.19 ± 0.06 µM | [13] |

| Digoxin | Porcine Cerebral Cortex Na+/K+-ATPase (2 mM K+) | IC50 (High Affinity) | 7.06 x 10-7 M | [14] |

| Digoxin | Porcine Cerebral Cortex Na+/K+-ATPase (2 mM K+) | IC50 (Low Affinity) | 1.87 x 10-5 M | [14] |

| Digoxin | A549 Cells (kynurenine production) | IC50 | 40 nM | [15] |

| Digoxigenin | Na+/K+-ATPase (200 mM K+) | Kd (from activity) | 650 ± 400 nM | [10] |

Experimental Protocols

Protocol: Na+/K+-ATPase Activity Assay

This protocol is based on the principle of measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain (B1677812) or this compound.

Materials:

-

Enzyme source: Purified Na+/K+-ATPase, tissue homogenate (e.g., porcine cerebral cortex), or cell membrane fractions.[16][17]

-

Reaction Buffer: 130 mM NaCl, 5 mM KCl, 3 mM MgCl2, 25 mM Histidine (pH 7.4).[18]

-

Substrate: 1 mM ATP.[18]

-

Inhibitor: this compound at various concentrations; Ouabain (as a control).

-

Reagents for Pi detection (e.g., Malachite Green-based colorimetric assay).

-

Protein Precipitator (e.g., Trichloroacetic acid - TCA).

Procedure:

-

Enzyme Preparation: Prepare the enzyme source (e.g., tissue homogenate) and determine its protein concentration.

-

Reaction Setup: Prepare two sets of tubes for each sample: a "Total ATPase activity" tube and a "Na+/K+-ATPase inhibited" tube.

-

To all tubes, add the reaction buffer.

-

To the "inhibited" tubes, add a saturating concentration of this compound or ouabain.

-

To the "total" tubes, add a corresponding volume of vehicle (e.g., DMSO).

-

-

Pre-incubation: Pre-incubate the tubes at 37°C for 10-30 minutes to allow the inhibitor to bind.[18]

-

Initiate Reaction: Start the enzymatic reaction by adding ATP to all tubes.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be in the linear range.

-

Terminate Reaction: Stop the reaction by adding a protein precipitator like TCA.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein.

-

Phosphate Detection: Transfer the supernatant to a new plate/tube and add the colorimetric reagent for Pi detection. Measure the absorbance at the appropriate wavelength (e.g., ~650 nm).

-

Calculation:

-

Create a standard curve using known concentrations of Pi.

-

Calculate the amount of Pi released in both "total" and "inhibited" tubes.

-

Na+/K+-ATPase activity = (Pi released in "total" tube) - (Pi released in "inhibited" tube).

-

Express activity as µmol Pi / mg protein / hour.

-

Protocol: [3H]-Ouabain Competition Binding Assay

This protocol determines the binding affinity of a non-radioactive ligand (this compound) by measuring its ability to compete with a radiolabeled ligand ([3H]-ouabain) for the same binding site on the Na+/K+-ATPase.

Materials:

-

Enzyme source (as above).

-

Binding Buffer: e.g., 4 mM MgCl2, 4 mM H3PO4, 20 mM Histidine (pH 7.0).[10]

-

Radioligand: [3H]-ouabain (e.g., 1-2 nM).

-

Competitor: this compound at a range of concentrations.

-

Non-specific binding control: High concentration of unlabeled ouabain.

-

Glass fiber filters and vacuum filtration manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a series of tubes, combine the enzyme preparation, binding buffer, and a fixed, low concentration of [3H]-ouabain.

-

Add Competitor: Add increasing concentrations of unlabeled this compound to the tubes. Include a "total binding" tube (no competitor) and a "non-specific binding" tube (saturating concentration of unlabeled ouabain).

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtering the reaction mixture through glass fiber filters. The enzyme (and bound ligand) will be retained on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific [3H]-ouabain binding against the log concentration of this compound.

-

Fit the resulting competition curve using a one-site inhibition model to determine the Ki or IC50 value for this compound.

-

Protocol: Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

-

Live cells grown on glass-bottom dishes or coverslips.

-

Fluorescent Ca2+ indicator: Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength).

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

This compound stock solution.

-

Fluorescence microscope or plate reader equipped with appropriate filters and an environmental chamber (37°C, 5% CO2).

Procedure:

-

Cell Culture: Plate cells at an appropriate density on glass-bottom dishes 24-48 hours before the experiment.

-

Dye Loading: Wash the cells with warm HBSS. Incubate the cells with the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C. The "AM" ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells again with HBSS to remove excess dye. Incubate for another 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.

-

Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence reading.

-

For Fura-2, alternately excite the cells at ~340 nm and ~380 nm and measure the emission at ~510 nm. The ratio of the emissions (F340/F380) is proportional to the intracellular Ca2+ concentration.

-

-

Stimulation: Add this compound to the dish at the desired final concentration while continuously recording the fluorescence.[19]

-

Data Analysis:

-

Plot the fluorescence ratio (or intensity for single-wavelength dyes) over time.

-

Quantify the change from baseline to the peak response to determine the effect of this compound on intracellular calcium levels.[19] The response can be characterized by its amplitude, duration, and the percentage of responding cells.[19]

-

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. droracle.ai [droracle.ai]

- 12. The effects of digitalis on intracellular calcium transients in mammalian working myocardium as detected with aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Properties of Digitoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of digitoxin, a cardiac glycoside with a long history of clinical use and renewed interest for its potential applications in oncology. This document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and provides detailed experimental protocols for its study.

Core Pharmacological Properties

This compound is a potent inhibitor of the plasma membrane Na+/K+-ATPase (sodium pump).[1] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane, which are essential for various cellular functions, including nerve impulse transmission and muscle contraction.

Mechanism of Action

The primary mechanism of action of this compound involves its binding to and inhibition of the Na+/K+-ATPase. This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and an increase in the intracellular calcium concentration.[2] In cardiac myocytes, this increase in intracellular calcium enhances the force of contraction (positive inotropic effect).[2] Additionally, this compound exhibits negative chronotropic and dromotropic effects, slowing the heart rate and conduction through the atrioventricular (AV) node, primarily through a parasympathomimetic action.[2]

Beyond its cardiotonic effects, the inhibition of Na+/K+-ATPase by this compound has been shown to trigger a cascade of intracellular signaling events that can lead to apoptosis in cancer cells.[3] The cytotoxic effects are observed at concentrations within or below the therapeutic range for cardiac conditions.[3]

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to the more commonly prescribed digoxin. It is characterized by a long half-life and is primarily eliminated by the liver.[1]

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Bioavailability | ~100% (oral) | [1] |

| Protein Binding | >90% (primarily albumin) | [1] |

| Volume of Distribution | ~0.6 L/kg | [1] |

| Elimination Half-life | ~7.6 days | [1] |

| Metabolism | Hepatic (major route, ~70%) | [1] |

| Excretion | Feces and Urine | [1] |

| Therapeutic Plasma Concentration | 15 - 25 ng/mL | [1] |

| Toxic Plasma Concentration | >35 - 40 ng/mL | [1] |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its mechanism of action. In the heart, it increases myocardial contractility. In other tissues, particularly cancerous cells, it can induce apoptosis.

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| TK-10 | Renal Adenocarcinoma | 3 - 33 | [3] |

| K-562 | Leukemia | 6.4 ± 0.4 | [3] |

| MCF-7 | Breast Adenocarcinoma | 3 - 33 | [3] |

| A549 | Non-small cell lung cancer | 28 | [4] |

| MHCC97H | Hepatoma | 28 | [4] |

| HCT116 | Colon Cancer | 28 | [4] |

| HeLa | Cervical Cancer | 28 | [4] |

| SKOV-3 | Ovarian Cancer | 400 | [5] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound's inhibition of the Na+/K+-ATPase.

Experimental Workflow: Cytotoxicity Assessment (MTT Assay)

The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines using an MTT assay.

Detailed Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of this compound on Na+/K+-ATPase activity, based on measuring the release of inorganic phosphate (B84403) (Pi) from ATP.[6][7]

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human kidney).[7]

-

Reaction Buffer: 100 mM NaCl, 25 mM KCl, 3 mM MgCl2, 1 mM EGTA, 20 mM Tris–HCl (pH 7.4).[6]

-

ATP solution (2 mM).[6]

-

This compound stock solution (in DMSO).

-

Trichloroacetic acid (TCA) solution (8%).

-

Reagents for colorimetric phosphate determination (e.g., Fiske and Subbarow method).[7]

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the enzyme preparation to each well.

-

Add the this compound dilutions to the respective wells. Include control wells with buffer and DMSO (vehicle control) and wells with a known potent inhibitor like ouabain (B1677812) (positive control).[7]

-

Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[7]

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes), ensuring less than 10% of the ATP is hydrolyzed.[7]

-

Stop the reaction by adding cold TCA solution.[7]

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric method.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each this compound concentration relative to the control and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound.

Materials:

-

Target cancer cell line.

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration following this compound treatment.[8][9][10]

Materials:

-

Adherent cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates.

-

Fura-2 AM stock solution (in DMSO).

-

HEPES-buffered saline solution (HBS).

-

This compound solution.

-

Fluorescence microscopy system or plate reader capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

-

Pluronic F-127 (optional, to aid dye loading).[11]

-

Probenecid (B1678239) (optional, to prevent dye extrusion).[9]

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in HBS. Pluronic F-127 and probenecid can be included if necessary.[9][11]

-

Wash the cells with HBS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.[10]

-

Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.[10]

-

Mount the coverslip onto the microscope stage or place the 96-well plate into the plate reader.

-

Acquire a baseline fluorescence ratio (340nm/380nm excitation) for a few minutes.

-

Add the this compound solution to the cells while continuously recording the fluorescence ratio.

-

Record the changes in the fluorescence ratio over time to monitor the dynamics of intracellular calcium concentration.

-

At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) in the presence of high and low calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios for calculating the absolute calcium concentrations.[10]

Western Blot Analysis

This protocol outlines the general steps for performing a Western blot to analyze the effect of this compound on the expression or phosphorylation status of specific proteins in a signaling pathway.[12][13][14][15]

Materials:

-

Cells treated with this compound for a specified time.

-

Ice-cold PBS.

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the target proteins.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system.

Procedure:

-

Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Wash the cells with ice-cold PBS and then lyse them using ice-cold lysis buffer.[12]

-

Scrape the cells and collect the lysate.[12]

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

-

Wash the membrane multiple times with TBST.[15]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

-

Wash the membrane again multiple times with TBST.[15]

-

Apply the ECL detection reagent and visualize the protein bands using an imaging system.

-

Analyze the band intensities to quantify changes in protein expression or phosphorylation.

In Vivo Assessment of Cardiac Effects in a Rodent Model

This protocol provides a representative framework for assessing the cardiac effects of this compound in rats, based on common practices in preclinical cardiac studies.[16][17][18]

Animals:

Drug Administration:

-

This compound can be administered via oral gavage or intravenous infusion.[16][17] Dosing will depend on the study's objective (e.g., therapeutic vs. toxic effects). For a chronic study, oral gavage might be used (e.g., 30 µg/kg/day).[17] For acute toxicity studies, a continuous intravenous infusion can be employed.[16]

Monitoring:

-

Anesthesia: An appropriate anesthetic regimen should be used (e.g., urethane (B1682113) or alpha-chloralose).[16] For chronic studies, measurements may be taken in conscious or lightly sedated animals.

-

Electrocardiogram (ECG): Subcutaneous electrodes can be placed to continuously monitor heart rate and rhythm for any arrhythmias, such as AV block or ventricular extrasystoles.[16]

-

Blood Pressure: A catheter can be inserted into an artery (e.g., carotid or femoral) to continuously monitor arterial blood pressure.[16]

-

Echocardiography: Transthoracic echocardiography can be performed at baseline and at various time points after this compound administration to assess cardiac structure and function, including left ventricular dimensions, ejection fraction, and fractional shortening.[17]

Procedure (Acute Toxicity Model):

-

Anesthetize the rat and ensure a stable plane of anesthesia.

-

Implant ECG electrodes and an arterial catheter for blood pressure monitoring.

-

Secure a venous line for drug infusion.

-

Record baseline ECG and blood pressure for a stabilization period.

-

Begin a continuous intravenous infusion of this compound at a set rate.[16]

-

Continuously monitor ECG and blood pressure, noting the time to onset of specific events such as AV dissociation, ventricular arrhythmias, and cardiac arrest.[16]

-

At the end of the experiment, blood samples can be collected to determine serum this compound concentrations.

Procedure (Chronic Model):

-

Administer this compound daily via oral gavage for a predetermined period (e.g., 60-75 days).[17]

-

Perform echocardiography and/or ECG recordings at regular intervals (e.g., weekly or bi-weekly) to assess progressive changes in cardiac function and structure.

-

At the end of the study period, animals can be euthanized, and hearts can be excised for histological analysis (e.g., to measure cardiomyocyte area) and biochemical assays.[17]

Conclusion

This compound remains a pharmacologically significant molecule with well-defined cardiotonic properties and emerging potential as an anti-cancer agent. Its distinct pharmacokinetic profile, characterized by a long half-life and hepatic clearance, differentiates it from other cardiac glycosides. A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for further elucidating its therapeutic potential and advancing its development for new clinical indications.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 3. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. origene.com [origene.com]

- 15. biomol.com [biomol.com]

- 16. Digoxin cardiotoxicity in aging anesthetized F344 rats [pubmed.ncbi.nlm.nih.gov]

- 17. Digoxin Induces Cardiac Hypertrophy Without Negative Effects on Cardiac Function and Physical Performance in Trained Normotensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Digitoxin Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Digitoxin, a cardiac glycoside historically used in the treatment of heart failure, has garnered renewed interest for its potential as an anticancer agent. Its mechanism of action, the inhibition of the Na+/K+-ATPase, triggers a cascade of downstream signaling events that can lead to apoptosis and cell growth inhibition in cancer cells. Understanding the intricate relationship between the structure of this compound and its biological activity is paramount for the development of novel analogs with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Structure-Activity Relationships

The biological activity of this compound and its analogs is typically quantified by their ability to inhibit the Na+/K+-ATPase and their cytotoxic effects on cancer cell lines. The following tables summarize key quantitative data from various SAR studies.

Table 1: Na+/K+-ATPase Inhibition by this compound Analogs

| Compound | Modification | Enzyme Source | Assay Method | Kᵢ (nM) |

| This compound | - | Human α1β1 | Inhibition of Na,K-ATPase activity | 3.2 ± 0.22 (µM) |

| Digoxin (B3395198) | 12β-OH | Human α1β1 | Inhibition of Na,K-ATPase activity | 1.95 ± 0.15 (µM) |

| Ouabain | Multiple hydroxylations | Human α1β1 | Inhibition of Na,K-ATPase activity | 0.9 ± 0.05 (µM) |

| Digitoxigenin | Aglycone | Beef cardiac | [³H]ouabain displacement | 980 ± 120 |

| Gitoxigenin | 16β-OH | Beef cardiac | [³H]ouabain displacement | 2300 ± 300 |

Table 2: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines

| Compound | Modification | Cell Line | Assay | IC₅₀ (nM) |

| This compound | - | TK-10 (Renal Adenocarcinoma) | Growth Inhibition | 3 |

| This compound | - | UACC-62 (Melanoma) | Growth Inhibition | 33 |

| This compound | - | NCI-H460 (Lung) | MTT Assay | 357 |

| α-L-Rhamnose analog | Monosaccharide substitution | NCI-H460 (Lung) | MTT Assay | 46.7 |

| α-L-Amicetose analog | Monosaccharide substitution | NCI-H460 (Lung) | MTT Assay | 55.7 |

| β-D-Digitoxose analog | Monosaccharide substitution | NCI-H460 (Lung) | MTT Assay | 74.8 |

Core Structure-Activity Relationship Insights

The biological activity of this compound is intrinsically linked to its three main structural components: the steroid nucleus, the unsaturated lactone ring at C-17, and the trisaccharide moiety at C-3.

-

Steroid Nucleus: The cis-trans-cis fusion of the A/B, B/C, and C/D rings is crucial for high affinity binding to the Na+/K+-ATPase. Modifications to the steroid backbone, such as the introduction of additional hydroxyl groups, can significantly impact activity. For instance, the additional 12β-hydroxyl group in digoxin results in a slightly different pharmacological profile compared to this compound.

-

Unsaturated Lactone Ring: The α,β-unsaturated lactone ring at the C-17 position is essential for inhibitory activity. Saturation of the double bond or opening of the lactone ring leads to a dramatic decrease in potency.

-

Sugar Moiety: The trisaccharide chain at the C-3 position plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of this compound. While the aglycone (digitoxigenin) retains inhibitory activity, the sugar moiety enhances binding affinity and influences isoform selectivity of the Na+/K+-ATPase. SAR studies have shown that modifications to the sugar chain, such as altering the number and type of sugar units, can significantly impact anticancer activity and selectivity. For example, certain monosaccharide analogs of this compound have demonstrated greater potency against cancer cell lines compared to the parent compound.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)

This assay spectrophotometrically quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The amount of Pi is a direct measure of the enzyme's activity.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 100 mM NaCl, 10 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)

-

ATP solution (100 mM)

-

This compound or analog solutions of varying concentrations

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green in water

-

Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 N HCl

-

Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v).

-

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound analog in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer to each well.

-

Add 10 µL of the this compound analog dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (a known potent inhibitor like ouabain).

-

Add 20 µL of the purified Na+/K+-ATPase enzyme preparation to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of ATP solution to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction by adding 100 µL of the Malachite Green working solution to each well.

-

Incubate for 15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Create a standard curve using the phosphate standard to determine the amount of Pi released in each well.

-

Calculate the percent inhibition for each concentration of the this compound analog and determine the IC₅₀ or Kᵢ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Human cancer cell line of interest (e.g., NCI-H460)

-

Complete cell culture medium

-

This compound or analog solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of the this compound analog to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling events, particularly relevant to its anticancer effects.

Caption: Downstream signaling pathways activated by this compound-mediated Na+/K+-ATPase inhibition in cancer cells.

Experimental Workflow